molecular formula C11H13NO2 B8470272 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one

1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one

Cat. No.: B8470272
M. Wt: 191.23 g/mol
InChI Key: LAHHUZWWRDFVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one is a chemical compound offered for research and development purposes. It is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . Compounds based on the 2-pyridone core have been extensively investigated for their antimicrobial properties, showing promising activity against a range of bacterial and fungal pathogens . The mechanism of action for many antibacterial 2-pyridone derivatives is often associated with the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and cell viability . Furthermore, this class of compounds has also demonstrated significant potential in anticancer research. Certain 2-pyridone derivatives have been designed as potent inhibitors of kinases, such as the Src family kinases (SFKs), which are key targets in aggressive cancers like glioblastoma multiforme . The structural features of this compound, including the keto group on the cyclohexyl ring, provide a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This compound serves as a valuable building block for chemists and biologists engaged in hit-to-lead optimization and the discovery of new bioactive molecules.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-oxocyclohexyl)pyridin-2-one

InChI

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-3,8-9H,4-7H2

InChI Key

LAHHUZWWRDFVDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C=CC=CC2=O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one has been identified as a potential inhibitor of mutant isocitrate dehydrogenase enzymes, which are implicated in various cancers. The presence of the cyclohexyl group increases its binding affinity and selectivity towards these targets, making it a candidate for further pharmacological exploration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits mutant isocitrate dehydrogenase
Anticancer PotentialExhibits cytotoxic effects against cancer cell lines
Antimicrobial ActivityPotential antimicrobial properties

Anticancer Research

Recent studies have shown that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer models. For instance, in vitro assays demonstrated that it induces apoptosis in these cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. This activity may be attributed to its ability to disrupt bacterial cell membranes .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study evaluated the anticancer efficacy of derivatives in animal models, showing significant tumor size reduction.
  • Case Study 2 : Another investigation focused on the antimicrobial effects, revealing that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical and Spectral Properties

Compound Name Substituent Physical State Melting Point (°C) [α]D (c = 1, CH2Cl2) Key IR/NMR Data
1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one 4-Oxo-cyclohexyl Not reported Not reported Not reported Not available in evidence
Chiral 1H-pyridin-2-one (8) (Ref: [1]) Undisclosed chiral group Crystalline 144 −6.1 IR: 3450–3400 cm⁻¹ (N–H); NMR: δ 7.2–6.8 (pyridinone H)
5-(4-Chlorophenyl)-1H-pyridin-2-one (Ref: [5]) 4-Chlorophenyl Not reported Not reported Not reported CAS: 76053-43-5; GHS safety data included

Research Findings and Implications

  • Stereochemical Impact : Chiral pyridin-2-one derivatives (e.g., compound (8)) demonstrate that stereochemistry significantly influences melting points and optical activity, which is critical for pharmaceutical applications requiring enantiomeric purity .

Preparation Methods

Nucleophilic Substitution

SciELO research illustrates the synthesis of quinazolinone derivatives via nucleophilic displacement of methylsulfanyl groups with hydrazine hydrate. Translating this to pyridinones:

  • Synthesis of 2-methylsulfanyl precursor : Prepare 2-methylsulfanyl-pyridinone via cyclocondensation.

  • Substitution : React with 4-oxocyclohexylamine under basic conditions to replace the methylsulfanyl group with the cyclohexyl moiety.

Example :
2-Methylsulfanyl-1H-pyridin-2-one is treated with 4-oxocyclohexylamine in ethanol and potassium carbonate, yielding this compound after 24–48 hours of reflux.

Suzuki-Miyaura Coupling

Oxidation and Tautomerization Strategies

Thio-to-Oxo Conversion

Research on 4-thioxo-1,4-dihydroquinolines demonstrates the oxidation of thio groups to oxo groups using phosphorus pentasulfide followed by hydrolysis. For pyridinones:

  • Synthesize 2-thioxo-pyridine : Use thiourea or cyanothioacetamide in cyclocondensation.

  • Oxidation : Treat with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to yield the 2-oxo derivative.

  • Functionalization : Introduce the 4-oxocyclohexyl group via alkylation or coupling.

Advantages :

  • High yields (70–85%) for thio-to-oxo conversions.

  • Compatibility with sensitive functional groups.

Analytical Validation and Characterization

Synthesized compounds must be validated via spectral and elemental analysis:

  • 1H-NMR : A singlet at δ 6.88–6.97 ppm confirms the pyridinone’s CH proton.

  • 13C-NMR : Peaks at δ 160–165 ppm indicate the carbonyl group.

  • Mass spectrometry : Molecular ion peaks align with the formula C11H13NO2 (m/z 191.23).

Challenges and Optimization

  • Regioselectivity : Ensuring the cyclohexyl group attaches to the pyridinone’s 1-position requires careful selection of protecting groups (e.g., Boc for nitrogen).

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity of cyclohexanone derivatives.

  • Yield improvement : Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields by 15–20% .

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